molecular formula C10H18O4 B158621 Dimethyl suberate CAS No. 1732-09-8

Dimethyl suberate

Cat. No. B158621
CAS RN: 1732-09-8
M. Wt: 202.25 g/mol
InChI Key: LNLCRJXCNQABMV-UHFFFAOYSA-N
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Description

Dimethyl suberate is a chemical compound with the molecular formula C10H18O4 . It is also known as dimethyl octanedioate and its CAS number is 1732-09-8 . It is a clear colorless to slightly yellow liquid .


Synthesis Analysis

Dimethyl suberate has been used in the preparation of [8-2H2] and [7-2H2] oleates . The Mycobacterium smegmatis acyltransferase (MsAcT) enzyme has been used as a catalyst for the selective mono-transesterification of divinyl adipate, a symmetric diester .


Molecular Structure Analysis

The molecular weight of Dimethyl suberate is 202.247 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl suberate are not detailed in the search results, it’s known that esterases like the one from Mycobacterium smegmatis can act on it .


Physical And Chemical Properties Analysis

Dimethyl suberate has a density of 1.0±0.1 g/cm³, a boiling point of 268.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.6±3.0 kJ/mol, and it has a flash point of 111.4±16.9 °C . The index of refraction is 1.431 .

Scientific Research Applications

1. Cross-linking in Biochemical Research

Dimethyl suberimidate, a derivative of dimethyl suberate, has been utilized in biochemical research for cross-linking protein components of oligomeric macromolecules. It specifically cross-links oligo(dT) to DNA-binding subunits of multimeric helicase-primase encoded by herpes simplex virus type 1, highlighting its utility in characterizing interactions of oligo(dT) with single-stranded DNA-binding proteins (Dodson, 2000).

2. Analytical Chemistry and Catalysis

In the field of physical chemistry, experiments involving dimethyl carbonate synthesis, which include the use of metal oxides catalyzed by dimethyl suberate, have been employed to provide comprehensive training in physical, inorganic, and organic chemistry (He De-hua, Shi Lei, & Ma Ying, 2006).

3. Luminescence in Coordination Polymers

A study in inorganic chemistry demonstrated the synthesis of a two-dimensional lanthanide-suberate via hydrothermal methods. This study found that the direct photoexcitation of lanthanide centers in the polymer, particularly Eu(III) and Tb(III), exhibited typical emission characteristics, showcasing the application of dimethyl suberate in the development of luminescent materials (Lill, Tareila, & Cahill, 2009).

4. Proteomics Research

In proteomics, dimethyl labeling, a method employing stable isotopes at the peptide level, uses reagents including dimethyl suberate for accurate quantification of protein expression. This technique is vital in high-throughput proteomics experiments due to its reliability and cost-effectiveness (Boersema, Raijmakers, Lemeer, Mohammed, & Heck, 2009).

Safety and Hazards

According to the safety data sheet, Dimethyl suberate should be handled with care to avoid breathing vapors or mists . It should not be ingested, and if swallowed, immediate medical assistance should be sought . After handling, thorough washing is recommended . It is also advised to avoid contact with skin and clothing .

Mechanism of Action

. However, the specific targets of Dimethyl suberate are not well-documented in the literature. Further research is needed to identify its primary targets and their roles.

Biochemical Pathways

Dimethyl suberate is a fatty acid methyl ester

Result of Action

It has been used in the preparation of [8-2H2] and [7-2H2]oleates

properties

IUPAC Name

dimethyl octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLCRJXCNQABMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061926
Record name Dimethyl suberate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl suberate

CAS RN

1732-09-8
Record name Dimethyl suberate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanedioic acid, 1,8-dimethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanedioic acid, 1,8-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl suberate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl suberate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Cyclooctene (100 mg) was dissolved in MeOH (10 mL), and OsO4 (0.11 mL, 2.5% in tBuOH) was added and stirred for 5 min. OXONE (2.23 g) was added in one portion and the reaction had a final volume (14 mL). The reaction was stirred at room temperature for 18 hours or until the solution becomes colorless. This usually marks the completion of the reaction which was verified by TLC or GC. Na2SO3 (600 mg) was added, to reduce the remaining Os(VIII), and stirred for an additional hour or until solution became dark brown/black. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (50 mL×3) and brine (50 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain the crude product. Suberic acid dimethyl ester was obtained in 30% yield after purification by silica gel column chromatography.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.11 mL
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dimethyl suberate influence the mobility of pesticides in plant waxes?

A1: Dimethyl suberate, classified as an n-alkyl ester, can significantly enhance the mobility of certain pesticides within plant waxes. Studies have shown that increasing concentrations of Dimethyl suberate within reconstituted Stephanotis and barley waxes led to a 2-8 fold increase in the mobility of 2,4-Dichlorophenoxybutyric acid (2,4-DB), a common herbicide. [] This effect is attributed to Dimethyl suberate's interaction with the wax structure, likely disrupting its crystallinity and increasing the diffusion rate of 2,4-DB. [] Notably, this impact on 2,4-DB mobility was greater for Dimethyl suberate compared to alcohol ethoxylates at the same internal concentrations within the wax. [] This highlights Dimethyl suberate's potential in influencing the uptake and efficacy of agrochemicals.

Q2: Can you describe the structural characteristics of Dimethyl suberate and its synthesis?

A2: Dimethyl suberate (C10H18O4) possesses a linear structure with a molecular weight of 202.25 g/mol. It consists of a suberic acid backbone (octanedioic acid) with methyl ester groups at both ends. While specific spectroscopic data is not provided in the given research, Dimethyl suberate can be characterized by techniques like Infrared (IR) spectroscopy, revealing characteristic peaks for ester and alkyl groups, and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, providing insights into the arrangement of hydrogen atoms within the molecule. Dimethyl suberate is notably a by-product in the electrochemical synthesis of suberic acid from glutaric anhydride. [] This synthetic route involves the electrolysis of glutaric anhydride, leading to the formation of suberic acid alongside various by-products, including Dimethyl suberate. [] The presence and characteristics of Dimethyl suberate in this process highlight the importance of understanding by-product formation in electrochemical synthesis.

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